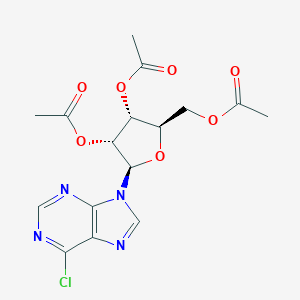

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

描述

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, also known as this compound, is a useful research compound. Its molecular formula is C16H17ClN4O7 and its molecular weight is 412.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that exhibits significant biological activity due to its structural components. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Formula

- Chemical Formula : C₁₆H₁₇ClN₄O₇

- Molecular Weight : 412.78 g/mol

Structural Features

The compound features:

- A tetrahydrofuran backbone , which contributes to its solubility and reactivity.

- A 6-chloro-9H-purine moiety , indicating potential interactions with nucleic acids and enzymes involved in purine metabolism.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrofuran with chloro-purine | Potential antiviral and anticancer properties |

| Ribavirin | Nucleoside analogue with antiviral properties | Used against viral infections |

| 6-Thioguanine | Purine analogue with sulfur substitution | Anticancer agent |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Nucleic Acid Synthesis : The purine derivative suggests potential roles in nucleic acid metabolism, possibly acting as an inhibitor in enzymatic pathways crucial for DNA/RNA synthesis.

- Antiviral and Anticancer Properties : Preliminary studies indicate that the compound may exhibit antiviral activity against certain viruses and could be effective in cancer treatment due to its structural similarity to known anticancer agents.

Case Studies and Research Findings

- Antiviral Activity :

- Anticancer Potential :

-

Enzymatic Interaction Studies :

- Interaction studies using enzyme assays have revealed that the compound can act as a substrate or inhibitor for specific kinases involved in cell signaling pathways. This could provide insights into its role in modulating cellular responses .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate?

The synthesis typically involves reacting intermediates such as 2-(6-chloro-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)-tetrahydrofuran-3,4-diyl diacetate (18) or its dichloro analog (19) with cycloalkyl, arylalkyl, or heteroaryl amines, followed by sugar deprotection under basic conditions (e.g., NaOH or KOH). The intermediates themselves are synthesized via previously reported methods involving regioselective substitution at the N6 position of the purine ring. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and substituent positions (e.g., characteristic shifts for acetoxy groups at C2, C3, and C4, and purine protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (e.g., analogs like 8j and 9a–c show distinct melting points between 76–142.5°C, correlating with structural variations) .

Q. What are the optimal storage conditions to ensure the compound's stability?

Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong oxidizers, or acidic/basic environments, as these may hydrolyze the acetoxy groups. Stability under these conditions is typically >12 months, as observed for structurally related nucleoside analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the purine N6 position.

- Temperature Control : Reactions performed at 50–60°C balance reactivity and side-product formation.

- Catalyst Use : Transition metal catalysts (e.g., CuI) improve click chemistry efficiency for triazole derivatives, as seen in 8j–l and 9a–c synthesis (yields >70%) .

- Deprotection Conditions : Controlled basic hydrolysis (pH 10–12) minimizes undesired ring-opening side reactions .

Q. What strategies are effective in analyzing and resolving contradictions in NMR data for structurally similar derivatives?

- Differential Solvent Systems : Use DMSO-d6 vs. CDCl3 to resolve overlapping proton signals. For example, H2' and H3' in the tetrahydrofuran ring show distinct splitting patterns in DMSO-d6 .

- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity between purine and sugar moieties.

- Comparative Analysis : Cross-reference with analogs (e.g., 9b vs. 9c ) to identify substituent-induced chemical shift deviations (e.g., halogen substituents deshield adjacent protons by 0.2–0.5 ppm) .

Q. How do structural modifications at the N6 position influence the biological activity of this compound?

- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents (e.g., 8j and fluorinated analogs) enhance metabolic stability by reducing enzymatic cleavage.

- Bulkier Substituents : Arylalkyl groups (e.g., benzyl in 9a ) improve target binding affinity but may reduce solubility.

- Triazole Linkers : Derivatives like 8l exhibit dual adenosine receptor (A1/A2A) agonism, as shown in in vitro assays .

Q. What methodological approaches are recommended for assessing the compound's stability under varying pH and temperature conditions?

- Kinetic Studies : Monitor degradation via HPLC at intervals (0–48 hours) under physiological (pH 7.4) and acidic/basic (pH 2–10) conditions.

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and quantify remaining intact product.

- Mass Spectrometry : Identify degradation products (e.g., deacetylated species or purine ring-opened byproducts) .

属性

IUPAC Name |

[3,4-diacetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOTYVPMBNDAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-73-5 | |

| Record name | NSC281799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。